Ethyl 4-(piperazin-1-ylamino)benzoate

Beschreibung

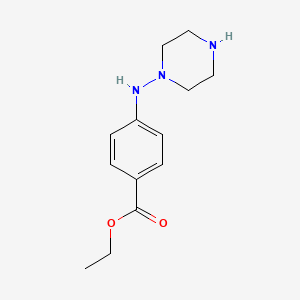

Ethyl 4-(piperazin-1-ylamino)benzoate is an organic compound featuring a benzoate ester core substituted with a piperazine-linked amino group at the para position. Its structure comprises an ethyl ester group, a phenyl ring, and a piperazine moiety connected via an amino (-NH-) linker (Figure 1). This configuration imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity and moderate lipophilicity, making it a candidate for pharmaceutical and materials science applications .

Synonyms:

- 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER

- 1-(4-ETHOXYCARBONYLPHENYL)PIPERAZINE

- ETHYL 4-(1-PIPERAZINO)BENZOATE

Eigenschaften

Molekularformel |

C13H19N3O2 |

|---|---|

Molekulargewicht |

249.31 g/mol |

IUPAC-Name |

ethyl 4-(piperazin-1-ylamino)benzoate |

InChI |

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-3-5-12(6-4-11)15-16-9-7-14-8-10-16/h3-6,14-15H,2,7-10H2,1H3 |

InChI-Schlüssel |

PVMXFABPPYVKLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)NN2CCNCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a representative procedure, ethyl 4-fluorobenzoate reacts with 1-benzylpiperazine hydrochloride in N,N-dimethylformamide (DMF) at 433 K for 16 hours. The reaction proceeds via a two-step mechanism:

-

Deprotonation of Piperazine : The basic DMF medium facilitates deprotonation of the piperazine nitrogen, enhancing nucleophilicity.

-

Aromatic Substitution : The piperazine attacks the para-position of the fluorobenzoate, displacing fluoride and forming the C–N bond.

Key Parameters :

-

Solvent : DMF or dimethylacetamide (DMAc) are preferred for their high boiling points and ability to solubilize polar intermediates.

-

Temperature : Prolonged reflux (≥ 433 K) ensures complete conversion, as lower temperatures result in incomplete substitution.

-

Molar Ratio : A 2:1 excess of piperazine derivative to fluorobenzoate minimizes side reactions.

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 69.7 |

| Temperature (K) | 433 | 69.7 |

| Reaction Time (h) | 16 | 69.7 |

| Molar Ratio | 2:1 (Piperazine:FB) | 69.7 |

Post-reaction workup involves precipitation in water, filtration, and recrystallization from isopropanol to achieve >98% purity.

Esterification of Pre-Formated 4-(Piperazin-1-Ylamino)Benzoic Acid

An alternative route involves synthesizing 4-(piperazin-1-ylamino)benzoic acid followed by esterification with ethanol. This method is advantageous when the free acid is required for intermediate purification.

Synthesis of 4-(Piperazin-1-Ylamino)Benzoic Acid

The carboxylic acid precursor is prepared via NAS using 4-fluorobenzoic acid and piperazine in a basic aqueous medium. Sodium carbonate (Na₂CO₃) neutralizes HCl byproducts, driving the reaction forward:

Conditions :

Esterification with Ethanol

The acid is esterified using ethanol in the presence of concentrated sulfuric acid as a catalyst:

Optimization :

Reductive Amination of Ethyl 4-Aminobenzoate

Reductive amination offers a versatile pathway to introduce the piperazine moiety. Ethyl 4-aminobenzoate reacts with piperazine in the presence of a reducing agent to form the target compound.

Reaction Mechanism and Conditions

The amine group of ethyl 4-aminobenzoate condenses with piperazine under reductive conditions, typically using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst:

Key Considerations :

-

pH Control : Reactions are buffered at pH 5–6 to favor imine formation without over-reduction.

-

Solvent : Methanol or ethanol balances solubility and safety.

| Parameter | Value | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH₃CN | 75 |

| Solvent | MeOH | 75 |

| Temperature (K) | 323 | 75 |

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis enables rapid parallel synthesis of this compound derivatives, particularly for drug discovery applications.

Resin Functionalization and Reaction Steps

-

Resin Loading : Wang resin is esterified with 4-fluorobenzoic acid using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

-

Piperazine Coupling : The resin-bound fluorobenzoate undergoes NAS with piperazine in DMF at 353 K for 8 hours.

-

Cleavage : Treatment with trifluoroacetic acid (TFA) releases the product into solution.

Advantages :

Industrial-Scale Production and Challenges

Industrial synthesis prioritizes cost-effectiveness and safety while maintaining high yields.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(piperazin-1-ylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis:

Ethyl 4-(piperazin-1-ylamino)benzoate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. The piperazine moiety enhances the bioactivity of the resulting compounds, making them more effective in therapeutic applications .

Case Study: Neuropharmacology Research

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, which is vital for developing treatments for mental health conditions. For instance, studies have shown that modifications to the piperazine ring can significantly affect binding affinities to various receptors involved in neuropharmacology .

Agrochemical Formulations

Use in Pest Control:

This compound is also utilized in formulating agrochemicals. Its effectiveness as a pesticide is coupled with a lower toxicity profile for non-target organisms, making it a preferred choice in sustainable agriculture practices .

Table 1: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticide Formulation | Effective against specific pests while minimizing environmental impact |

| Herbicide Development | Potential use in creating selective herbicides |

Cosmetic Products

Skin-Conditioning Properties:

In cosmetics, this compound is valued for its skin-conditioning abilities. It improves moisture retention and texture in skincare formulations, contributing to enhanced product performance .

Table 2: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Moisturizers | Enhances hydration and skin texture |

| Anti-aging Creams | Improves skin elasticity and appearance |

Material Science

Development of Novel Polymers:

The compound is explored in material science for creating polymers and coatings with improved durability and resistance to environmental factors. Its incorporation into materials can lead to enhanced mechanical properties and longevity .

Table 3: Material Science Applications

| Application Type | Benefits |

|---|---|

| Polymer Development | Increased durability and resistance to degradation |

| Coatings | Enhanced protective properties against environmental stressors |

Wirkmechanismus

The mechanism of action of Ethyl 4-(piperazin-1-ylamino)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Ethyl 4-(piperazin-1-ylamino)benzoate belongs to a family of piperazine-substituted benzoates. Below is a comparative analysis of its closest analogs based on structural similarity (Table 1) and functional implications:

Table 1: Structural analogs of this compound

| Compound Name | CAS Number | Substituents/Modifications | Similarity Score* |

|---|---|---|---|

| Ethyl 4-(4-methylpiperazin-1-yl)benzoate | 773137-71-6 | Methyl group on piperazine nitrogen | 1.00 |

| Methyl 4-(piperazin-1-yl)benzoate | 163210-97-7 | Methyl ester (vs. ethyl) | 0.96 |

| Ethyl 4-(1,4-diazepan-1-yl)benzoate | 234081-75-5 | Piperazine replaced by diazepane ring | 0.94 |

| Ethyl 3-(piperazin-1-yl)benzoate | 202262-40-6 | Piperazine at meta position (vs. para) | 0.98 |

*Similarity scores derived from structural alignment algorithms .

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6)

- Structural Difference : A methyl group is attached to one nitrogen of the piperazine ring.

- Implications :

Methyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7)

- Structural Difference : Ethyl ester replaced by a methyl ester.

- Implications: Lower molecular weight and slightly reduced lipophilicity (logP difference ~0.5). Potentially faster hydrolysis rates in aqueous environments due to smaller ester group .

Ethyl 4-(1,4-diazepan-1-yl)benzoate (CAS 234081-75-5)

- Structural Difference : Piperazine (6-membered ring) replaced by diazepane (7-membered ring).

- Reduced hydrogen-bonding capacity due to fewer nitrogen atoms .

Functional Comparisons

Reactivity in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate (a related tertiary amine) exhibits higher reactivity in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving a 15–20% higher degree of conversion in polymerization reactions . While direct data for this compound is unavailable, its secondary amino group may offer intermediate reactivity:

- Hypothesis: The piperazinylamino group could act as a more efficient co-initiator than tertiary amines due to balanced electron-donating capacity and steric accessibility .

Antimicrobial Potential

Sulfonamidobenzamide (SABA) derivatives, such as SABA1 (MIC 0.45–0.9 mM against E. coli), share a benzoate core but feature sulfonamide linkages instead of piperazinylamino groups . The target compound’s piperazine moiety may enhance solubility in biological matrices, though its antimicrobial efficacy remains untested.

Biologische Aktivität

Ethyl 4-(piperazin-1-yl)benzoate is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(piperazin-1-yl)benzoate has the molecular formula and a molecular weight of approximately 234.29 g/mol. The compound features a piperazine ring, which is known for its significant role in various pharmacological activities. The presence of the ethyl ester group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives, including Ethyl 4-(piperazin-1-yl)benzoate, exhibit notable antimicrobial properties. For instance, research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Ethyl 4-(piperazin-1-yl)benzoate | 0.5 | Staphylococcus aureus |

| 1.0 | Escherichia coli | |

| 2.0 | Pseudomonas aeruginosa |

These findings suggest that Ethyl 4-(piperazin-1-yl)benzoate may possess broad-spectrum antibacterial activity, warranting further investigation into its mechanisms of action.

Neuropharmacological Effects

The piperazine moiety is frequently associated with neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Studies have demonstrated that similar compounds can act as antagonists at various receptors, including serotonin and dopamine receptors. These interactions may lead to therapeutic effects in conditions such as anxiety and depression:

- Case Study : A study on piperazine derivatives indicated that certain modifications could enhance binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.

Synthesis of Ethyl 4-(piperazin-1-yl)benzoate

The synthesis of Ethyl 4-(piperazin-1-yl)benzoate typically involves the following steps:

- Formation of Piperazine : Piperazine is reacted with an appropriate benzoic acid derivative.

- Esterification : The resulting amine is then esterified with ethyl chloroformate.

- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.

This synthetic route allows for the efficient production of Ethyl 4-(piperazin-1-yl)benzoate with good yields.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity of Ethyl 4-(piperazin-1-yl)benzoate. Preliminary toxicity studies indicate low acute toxicity levels, making it a candidate for further pharmacological exploration:

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | >2000 |

| Toxicity Classification | Low |

Q & A

Basic: What are the common synthetic routes for Ethyl 4-(piperazin-1-ylamino)benzoate?

Methodological Answer:

The synthesis typically involves functionalizing ethyl 4-aminobenzoate with piperazine derivatives. A validated approach (e.g., for analogous compounds) employs nucleophilic substitution or coupling reactions. For example:

- Stepwise Amination : React ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to introduce a thiourea intermediate, followed by deamination with hydrazine hydrate to form an isothiocyanate intermediate. Subsequent reaction with piperazine yields the target compound .

- Optimized Alkylation : In related esters (e.g., ethyl 4-(butylamino)benzoate), N-alkylation under controlled conditions (60°C, triethylamine as a base, and a 1.2:1:4.6 molar ratio of reagents) minimizes by-products and improves yields (~75%) .

Key Considerations : Monitor reaction progress via TLC and purify via column chromatography or crystallization.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Spectroscopy :

- 1H/13C-NMR : Confirm the presence of piperazine protons (δ ~2.5–3.5 ppm for N–CH2– groups) and ester carbonyl (δ ~165–170 ppm in 13C-NMR) .

- IR : Identify N–H stretches (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond angles (e.g., C–N–C angles ~105.5°–121.03°) and hydrogen-bonding networks, critical for understanding molecular packing .

Basic: What are the key research applications of this compound?

Methodological Answer:

- Pharmaceutical Probes : Piperazine-containing benzoates are studied for antitumor activity (e.g., inhibition of kinase enzymes via fragment-based design) .

- Polymer Chemistry : Analogous esters (e.g., ethyl 4-(dimethylamino)benzoate) act as co-initiators in resin cements, improving degree of conversion (~70%) and mechanical properties .

- Materials Science : Derivatives with extended π-systems (e.g., pyrazoline-based analogs) exhibit solvatochromic effects for OLED applications .

Advanced: How can researchers optimize synthetic yields when scaling up production?

Methodological Answer:

- Reaction Engineering : Use excess piperazine (1.5–2 eq.) to drive substitution reactions to completion. For N-alkylation, optimize temperature (60–80°C) and base (e.g., triethylamine) to suppress dibutylated by-products .

- Purification Strategies : Employ flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

- Kinetic Analysis : Use DSC or in-situ FTIR to monitor exothermic reactions and avoid thermal degradation .

Advanced: How to resolve contradictions in reactivity data between similar benzoate derivatives?

Methodological Answer:

- Comparative Studies : For example, ethyl 4-(dimethylamino)benzoate shows higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin formulations due to steric and electronic effects. Systematically vary amine/co-initiator ratios (e.g., 1:1 vs. 1:2 CQ/amine) and quantify conversion via FTIR .

- Computational Modeling : Use DFT calculations to compare charge distribution and HOMO-LUMO gaps of derivatives, explaining differences in reactivity .

Advanced: How to design bioactive derivatives targeting specific enzymes?

Methodological Answer:

- Fragment-Based Design : Introduce substituents (e.g., fluorobenzyl groups) to the piperazine ring to enhance binding to kinase active sites. Synthesize analogs via benzoylation (e.g., using DCM and DIEA as a base) and validate via enzyme inhibition assays .

- Structure-Activity Relationships (SAR) : Modify the benzoate ester (e.g., replace ethyl with bulkier groups) and assess solubility (logP) and cytotoxicity (MTT assays) .

Advanced: What strategies address low crystallinity in structural studies?

Methodological Answer:

- Co-Crystallization : Use counterions (e.g., 4-methylbenzoate) or hydrate-forming solvents (e.g., water/ethanol mixtures) to improve crystal lattice stability .

- Data Collection : Employ high-resolution synchrotron X-ray sources and SHELXL refinement to resolve disorder in piperazine rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.